5-(4-Chlorophenyl)pent-4-yn-2-ol
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Overview
Description
5-(4-Chlorophenyl)pent-4-yn-2-ol is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a chlorophenyl group attached to a pentyn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pent-4-yn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed
Oxidation: Formation of 5-(4-Chlorophenyl)pent-4-yn-2-one.
Reduction: Formation of 5-(4-Chlorophenyl)pent-4-en-2-ol or 5-(4-Chlorophenyl)pentan-2-ol.
Substitution: Formation of compounds like 5-(4-Methoxyphenyl)pent-4-yn-2-ol.
Scientific Research Applications
5-(4-Chlorophenyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)pent-4-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
4-Pentyn-2-ol: Lacks the chlorophenyl group, making it less complex.
5-(4-Methoxyphenyl)pent-4-yn-2-ol: Contains a methoxy group instead of a chlorine atom.
Uniqueness
5-(4-Chlorophenyl)pent-4-yn-2-ol is unique due to the presence of both a chlorophenyl group and a pentyn-2-ol backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.
Properties
CAS No. |
61899-21-6 |
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Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,3H2,1H3 |
InChI Key |
FQAXMDQIDIFVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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